Methyl 3-(4-cyano-3-fluorophenyl)benzoate
Overview
Description
“Methyl 3-(4-cyano-3-fluorophenyl)benzoate” is a chemical compound with the CAS Number: 1381944-52-0 . Its molecular weight is 255.25 and its IUPAC name is methyl 4’-cyano-3’-fluoro [1,1’-biphenyl]-3-carboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H10FNO2/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-13(9-17)14(16)8-11/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Liquid Crystal Research
A study conducted by Shen Jin-ping (2007) focused on synthesizing a novel liquid crystal compound from 4-alkylcyclohexyl-benzoic acid through acylation and esterification processes. This compound, closely related to Methyl 3-(4-cyano-3-fluorophenyl)benzoate, laid a foundation for further exploring the performance of liquid crystal materials (Shen Jin-ping, 2007).
Chemical Synthesis and Transformation
Research by S. Bagal et al. (2006) introduced Cyano(ethoxycarbonothioylthio)methyl benzoate as an excellent one-carbon radical equivalent, useful for the introduction of an acyl unit via xanthate transfer radical addition to olefins. This process allows for further elaboration of the adducts and a rare 1,5-nitrile translocation (S. Bagal, M. de Greef, S. Zard, 2006).
Crystal Structure Analysis
A study by J. Burns and E. Hagaman (1993) analyzed the crystal structure of compounds including Methyl 4-(fluorocarbonyl)benzoate, a closely related molecule. This research provided insights into molecular arrangements and intermolecular hydrogen bonds (J. Burns, E. Hagaman, 1993).
Genotoxic Impurity Analysis
Krishna Katta et al. (2017) focused on synthesizing a genotoxic impurity related to this compound and developing an advanced analytical methodology for its quantification in pharmaceutical products (Krishna Katta, T. S. Rao, J. Mosesbabu, D. V. Rao, V. Malati, K. Sasikala, 2017).
Mesomorphic Properties Study
S. Kelly (1984) explored the synthesis of liquid-crystal temperatures of benzoate esters, including compounds similar to this compound. This research contributed to understanding the nematic-isotropic liquid transition temperatures of these esters (S. Kelly, 1984).
Photophysical Property Exploration
A study by Soyeon Kim et al. (2021) synthesized Methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate and investigated its photophysical properties, indicating unique luminescence characteristics depending on the substituted group (Soyeon Kim, Nam Gi Cho, Nam-Duk Kim, G. Kwon, Jun-Gill Kang, Y. Sohn, I. Kim, 2021).
Fluorescence Probe Properties
Anil Kumar Singh and Manjula Darshi (2002) reported on the fluorescence probe properties of methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate, a compound structurally similar to this compound. Their findings in micelles and vesicles provided valuable information on fluorescence emission and binding sites of such compounds (Anil Kumar Singh, Manjula Darshi, 2002).
Mechanism of Action
Methyl 3-(4-cyano-3-fluorophenyl)benzoate, also known as Methyl 4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-carboxylate, is a compound with the molecular formula C15H10FNO2 . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond forming reactions .
Properties
IUPAC Name |
methyl 3-(4-cyano-3-fluorophenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-13(9-17)14(16)8-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFWBUAHBPUYBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743044 | |
Record name | Methyl 4'-cyano-3'-fluoro[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-52-0 | |
Record name | Methyl 4'-cyano-3'-fluoro[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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